N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of benzo[d]oxazole, piperidine, and benzo[d]thiazole moieties
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition can affect the function of these receptors and alter cellular signaling pathways .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. Normally, these kinases phosphorylate activated GPCRs, leading to their desensitization and internalization . By inhibiting GRK-2 and -5, this compound can potentially enhance GPCR signaling, which could have various downstream effects depending on the specific GPCR and cell type involved .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific GPCRs that are affected by the inhibition of GRK-2 and -5. For example, if the compound enhances the signaling of a GPCR that regulates heart rate, it could potentially be used to treat certain types of cardiovascular disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzo[d]oxazole and piperidine derivatives are then coupled using a suitable linker, often involving a methyl group.
Formation of Benzo[d]thiazole Moiety: This can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the benzo[d]oxazole-piperidine intermediate with the benzo[d]thiazole-2-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: Known for their antimicrobial and anticancer properties.
Piperidine Derivatives: Widely used in the synthesis of pharmaceuticals, particularly in the treatment of neurological disorders.
Benzo[d]thiazole Derivatives: Known for their anti-inflammatory and antimicrobial activities.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity. This combination allows for a broad range of interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNGMJZVVGSKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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